molecular formula C18H22N4O2S B2736467 N-(2-ethoxyphenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide CAS No. 1172920-74-9

N-(2-ethoxyphenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide

Cat. No.: B2736467
CAS No.: 1172920-74-9
M. Wt: 358.46
InChI Key: GJYRZLDUTCQLOH-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide is a synthetic small molecule research compound featuring a acetamide core linked to a 6-(pyrrolidin-1-yl)pyrimidine moiety via a thioether bond. Its structure is analogous to documented kinase inhibitors, suggesting high potential for investigating intracellular signaling pathways . Specifically, the 4,6-disubstituted aminopyrimidine scaffold is a recognized framework in the development of molecules with anti-proliferative and anti-viral properties . The presence of the pyrrolidine and ethoxyphenyl substituents may influence the compound's selectivity and binding affinity towards specific kinase targets, such as Discoidin Domain Receptor 2 (DDR2), which is implicated in pathophysiological processes like osteoarthritis and cartilage injury . This makes it a valuable tool for researchers studying enzyme kinetics, signal transduction inhibition, and the mechanisms underlying fibrosis and hyperalgesia in cellular models . The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this product with the appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-(6-pyrrolidin-1-ylpyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S/c1-2-24-15-8-4-3-7-14(15)21-17(23)12-25-18-11-16(19-13-20-18)22-9-5-6-10-22/h3-4,7-8,11,13H,2,5-6,9-10,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJYRZLDUTCQLOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC=NC(=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethoxyphenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide, often referred to as a thioacetamide derivative, has garnered attention in pharmaceutical research due to its potential biological activities, particularly in oncology and antimicrobial applications. This article explores the compound's synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C15H20N4O2S
  • Molecular Weight : 320.41 g/mol
  • CAS Number : 50609-01-3
  • InChI Key : OTYZNDKWNPQQJP-UHFFFAOYSA-N

The compound contains a pyrimidine ring, which is known for its biological relevance, particularly in nucleic acid synthesis and as a scaffold for various bioactive molecules.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, thiosemicarbazones derived from pyridine and pyrimidine structures have shown potent cytotoxic effects against various cancer cell lines, including breast and glioblastoma cells. These compounds often induce apoptosis in tumor cells at nanomolar concentrations, suggesting a mechanism of action that may involve the disruption of cellular proliferation pathways .

Table 1: Summary of Antitumor Activity

CompoundCell Line TestedIC50 (nM)Mechanism of Action
Thiosemicarbazone AGlioblastoma25Apoptosis induction
Thiosemicarbazone BBreast Adenocarcinoma30Cell cycle arrest
This compoundTBDTBDTBD

Antimicrobial Activity

In addition to its antitumor properties, the compound has been evaluated for antimicrobial activity. Research on similar thioamide derivatives has demonstrated efficacy against various bacterial strains. The presence of the pyrimidine moiety is believed to enhance the compound's interaction with microbial targets, potentially disrupting their metabolic functions .

Table 2: Summary of Antimicrobial Activity

CompoundMicrobial Strain TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus15 µg/mL
This compoundTBD

Case Study 1: Cytotoxic Evaluation

A study conducted on thiosemicarbazones derived from pyridine demonstrated their cytotoxic potential against glioblastoma multiforme. The results indicated that these compounds could inhibit cell growth significantly more than conventional chemotherapeutics like etoposide. The study highlighted the structure–activity relationship (SAR), showing that modifications on the phenyl ring could enhance potency .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of thiazolidone derivatives, which share structural similarities with thioacetamides. These derivatives exhibited strong activity against resistant strains of bacteria, suggesting that modifications to the thiazolidone scaffold could lead to new therapeutic agents .

Scientific Research Applications

Biological Activities

Research indicates that N-(2-ethoxyphenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide exhibits several biological activities:

  • Anticancer Potential :
    • Studies suggest that this compound may inhibit specific kinases involved in cancer progression, demonstrating selective cytotoxicity towards various cancer cell lines. For instance, it has shown effectiveness against acute myeloid leukemia cells by inducing apoptosis through modulation of cell signaling pathways .
  • Enzyme Inhibition :
    • The compound may act as an inhibitor of enzymes critical in metabolic pathways, including those involved in neurodegenerative diseases. Its structural analogs have been shown to inhibit acetylcholinesterase, which is significant for treating conditions like Alzheimer's disease .
  • Antimicrobial Activity :
    • Preliminary investigations have indicated that derivatives of similar structures possess antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL .

Synthesis and Reaction Pathways

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrimidine Core :
    • The initial step includes synthesizing the pyrimidine structure through cyclization reactions involving appropriate precursors.
  • Substitution Reactions :
    • Subsequent reactions involve introducing the ethoxy and thioacetamide groups via nucleophilic substitution methods, requiring careful control of reaction conditions to achieve high yields and purity.

Comparative Analysis with Related Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds can be beneficial:

Compound NameStructureKey Activity
Compound AStructure AAnticancer
Compound BStructure BAntimicrobial
Compound CStructure CEnzyme Inhibition

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, this compound was tested on acute myeloid leukemia cell lines. Results indicated that treatment with this compound led to significant reductions in cell viability and increased apoptosis rates compared to untreated controls .

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibitory effects of this compound on acetylcholinesterase. The findings demonstrated that it effectively inhibited enzyme activity, suggesting potential applications in treating neurodegenerative diseases .

Chemical Reactions Analysis

Nucleophilic Substitution at Thioether Group

The sulfur atom in the thioacetamide moiety serves as a nucleophilic site for alkylation or arylation reactions.

Reaction TypeReagents/ConditionsProductYieldReference
S-Alkylationα-Chloroacetanilide, K₂CO₃, DMF, 70–80°CS-Substituted acetamide derivatives78–86%
Thioether OxidationH₂O₂ (30%), glacial acetic acid, 50°CSulfoxide/sulfone derivatives~65%*

Mechanistic Insight :

  • Alkylation proceeds via SN₂ mechanism under basic conditions, displacing chloride from α-chloroacetanilide .

  • Oxidation forms sulfoxides (1 eq H₂O₂) or sulfones (2 eq H₂O₂) through electrophilic attack on sulfur.

Hydrolysis of Acetamide Moiety

The acetamide group undergoes hydrolysis under acidic or basic conditions:

ConditionReagentsProductKey Data
Acidic HydrolysisHCl (6M), reflux, 4h2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetic acidLC/MS: m/z = 294.08 [M+1]
Basic HydrolysisNaOH (2M), EtOH/H₂O, 70°C, 3hSodium salt of thioacetic acid¹H NMR loss of NHCO signal

Applications : Hydrolysis products serve as intermediates for further functionalization, such as esterification.

Pyrimidine Ring Functionalization

The electron-rich pyrimidine ring participates in electrophilic substitution:

ReactionReagents/ConditionsPosition ModifiedProduct Characterization
NitrationHNO₃/H₂SO₄, 0°CC-5¹H NMR: δ 8.9 (s, 1H, NO₂)
HalogenationBr₂, FeCl₃, CHCl₃C-6LC/MS: m/z = 443.03 [M+1]⁺

Key Observation : The pyrrolidin-1-yl group at C-2 directs electrophiles to the C-5 and C-6 positions due to resonance effects .

Cyclization Reactions

Intramolecular cyclization forms heterocyclic systems under specific conditions:

Cyclization TypeConditionsProductBiological Relevance
Thiazole FormationP₂S₅, dry toluene, 110°C, 8hThiazolo[4,5-d]pyrimidine derivativeAnticancer activity (GI₅₀ <1µM)
Triazine SynthesisNaN₃, CuI, DMF, microwave 120°CFused triazino-pyrimidine systemAntimicrobial potential

Mechanistic Pathway :

  • Thiazole formation involves thiourea intermediate generation followed by ring closure .

  • Triazine synthesis proceeds via Huisgen cycloaddition.

Biological Activity Correlation

Reaction products demonstrate structure-dependent bioactivity:

Derivative TypeBioassay ResultsTarget Application
Sulfone AnalogueIC₅₀ = 2.4µM (EGFR kinase)Anticancer therapeutics
Brominated PyrimidineMIC = 8µg/mL (S. aureus)Antibacterial agents

Structure-Activity Relationship :

  • Electron-withdrawing groups (e.g., sulfone) enhance kinase inhibition.

  • Halogenation improves membrane permeability in Gram-positive bacteria .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Similarities and Variations

The compound shares a common scaffold with several pyrimidinylthioacetamide derivatives (Table 1). Key structural differences lie in the substituents on the pyrimidine ring and the aryl/alkyl groups attached to the acetamide nitrogen.

Compound Name Pyrimidine Substituent Acetamide Substituent Key Functional Groups Reference
Target Compound 6-(pyrrolidin-1-yl) 2-ethoxyphenyl Thioether, pyrrolidine
Epirimil () 2-methyl-6-(pyridin-2-yl) 3,4-dimethoxyphenyl Thioether, pyridine
Compound 2f () 4-(naphthalen-1-yl)-6-phenyl m-tolyl Thioether, naphthyl
Compound 4a () 4-(4-chlorophenyl)-5-cyano-6-hydroxy 2,3-diphenylquinoxalin-6-yl Cyano, hydroxy

Key Observations :

  • Pyrrolidine vs. Pyridine/Phenyl : The pyrrolidine group in the target compound may enhance solubility compared to aromatic substituents (e.g., pyridine in Epirimil) due to its cyclic amine structure .
  • Ethoxy vs. Methoxy/Chloro : The 2-ethoxyphenyl group could influence metabolic stability compared to electron-withdrawing groups (e.g., chloro in Compound 4a) .

Comparison of Yields :

  • Compounds in had yields as low as 20% (e.g., 2f, 2g), suggesting challenges in regioselective thioether formation .

Pharmacological and Physicochemical Properties

Anticonvulsant Potential
  • Epirimil () demonstrated anticonvulsant activity in vivo, attributed to its pyrimidinylthioacetamide scaffold and 3,4-dimethoxyphenyl group .
  • The target compound’s pyrrolidine substituent may modulate CNS penetration, but experimental validation is needed.
Solubility and Bioavailability
  • The ethoxy group in the target compound could improve lipophilicity compared to polar substituents (e.g., hydroxy in Compound 4a) .
  • Melting points in (e.g., 145–147°C for Compound 2h) suggest moderate crystallinity, which may correlate with solubility .

ADMET Considerations

  • Toxicity : Chloro- and fluorophenyl derivatives (e.g., Compounds 2g, 2h) may pose higher toxicity risks due to halogenated metabolites .

Q & A

Q. How can the synthesis of N-(2-ethoxyphenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide be optimized for yield and purity?

Methodological Answer:

  • Step 1: Alkylation of 6-(pyrrolidin-1-yl)pyrimidin-4-thiol with N-(2-ethoxyphenyl)-2-chloroacetamide in a 1:1 molar ratio under inert conditions (e.g., nitrogen atmosphere) to minimize side reactions.
  • Step 2: Use sodium methylate (2.6–2.8-fold molar excess) as a base to deprotonate the thiol group and enhance nucleophilic substitution efficiency .
  • Step 3: Monitor reaction progress via TLC or HPLC. Purify the crude product using column chromatography (silica gel, ethyl acetate/hexane gradient) and characterize via 1H^1H-NMR and mass spectrometry to confirm purity (>95%) .

Q. What analytical techniques are recommended for structural characterization of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the ethoxyphenyl group (δ ~1.4 ppm for CH3_3, δ ~4.0 ppm for OCH2_2), pyrrolidine ring protons (δ ~1.8–2.2 ppm), and acetamide carbonyl (δ ~170 ppm in 13C^{13}C-NMR) .
  • Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+^+ peak) and rule out impurities .
  • X-ray Crystallography: For unambiguous confirmation of stereochemistry and bond angles, if single crystals are obtainable via slow evaporation in ethanol .

Q. What safety protocols should be followed when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of dust or vapors .
  • Engineering Controls: Ensure proper ventilation and avoid direct skin contact. Decontaminate spills with 70% ethanol and dispose of waste in designated chemical containers .
  • Emergency Response: In case of eye exposure, rinse immediately with water for 15 minutes and seek medical attention .

Q. How can researchers assess the compound’s solubility for in vitro studies?

Methodological Answer:

  • Solvent Screening: Test solubility in DMSO (common stock solvent), followed by dilution in PBS or cell culture media. Use dynamic light scattering (DLS) to detect aggregation at working concentrations (e.g., 10–100 µM) .
  • LogP Estimation: Calculate partition coefficient via HPLC retention time or software tools (e.g., ChemAxon) to predict lipid membrane permeability .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported synthetic yields for analogous pyrimidinylthioacetamides?

Methodological Answer:

  • Variable Analysis: Compare reaction parameters (e.g., base strength, solvent polarity, temperature) across studies. For example, using sodium methylate instead of K2 _2CO3_3 may improve thiol activation but risk over-alkylation .
  • Byproduct Identification: Use LC-MS to detect side products (e.g., disulfide formation from thiol oxidation) and adjust reducing agents (e.g., add TCEP to stabilize thiol intermediates) .

Q. How can the reaction mechanism of the alkylation step be experimentally validated?

Methodological Answer:

  • Kinetic Studies: Perform time-course NMR to track intermediate formation (e.g., thiolate anion) and transition states .
  • Isotopic Labeling: Use 18O^{18}O-labeled chloroacetamide to confirm nucleophilic attack at the sulfur atom via mass spectrometry .
  • Computational Modeling: Apply DFT calculations (e.g., Gaussian 09) to simulate energy barriers for competing pathways (e.g., S- vs. N-alkylation) .

Q. How can researchers design experiments to probe the compound’s biological activity against kinase targets?

Methodological Answer:

  • Target Selection: Screen against kinase panels (e.g., Eurofins KinaseProfiler™) based on structural homology to known pyrimidine-based inhibitors (e.g., imatinib analogs) .
  • Assay Design: Use fluorescence polarization (FP) assays to measure IC50_{50} values for ATP-binding inhibition. Validate hits with Western blotting for downstream phosphorylation (e.g., ERK or AKT pathways) .
  • SAR Studies: Synthesize derivatives with modified pyrrolidine or ethoxyphenyl groups to correlate structural motifs with activity .

Q. How should discrepancies in crystallographic data for related acetamide derivatives be addressed?

Methodological Answer:

  • Data Reconciliation: Compare unit cell parameters (e.g., space group, Z-value) and hydrogen-bonding networks across studies. For example, reports a monoclinic P21_1/c system for a similar compound, which may differ if substituents alter packing .
  • Refinement Protocols: Re-analyze raw diffraction data with updated software (e.g., SHELXL-2018) to check for overlooked disorder or thermal motion artifacts .

Q. What computational approaches are suitable for predicting metabolic stability of this compound?

Methodological Answer:

  • In Silico Tools: Use ADMET Predictor™ or SwissADME to estimate cytochrome P450 metabolism sites (e.g., ethoxy group O-dealkylation) and half-life .
  • Docking Simulations: Map the compound’s structure into CYP3A4 or CYP2D6 active sites (PDB IDs: 4NY4, 2F9Q) to identify potential oxidation hotspots .

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